molecular formula C15H22BrNO2 B3846811 4-[5-(2-bromophenoxy)pentyl]morpholine

4-[5-(2-bromophenoxy)pentyl]morpholine

Cat. No.: B3846811
M. Wt: 328.24 g/mol
InChI Key: QEDHEMNJACQOSW-UHFFFAOYSA-N
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Description

4-[5-(2-Bromophenoxy)pentyl]morpholine is a synthetic organic compound that combines a morpholine ring with a 2-bromophenoxy pendant chain via a pentyl linker. Morpholine is a common heterocycle in medicinal chemistry and chemical synthesis, known for its ability to improve water solubility and serve as a pharmacophore due to its basic amine functionality . The bromophenoxy moiety acts as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . This structure suggests its primary application is as a key intermediate or building block in organic synthesis, particularly in the development of potential pharmaceutical candidates, agrochemicals, and functional materials. Researchers may utilize this compound to incorporate the morpholine motif into larger, more complex molecules. The pentyl linker provides flexibility and influences the compound's overall lipophilicity and conformational properties. As with all such reagents, this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[5-(2-bromophenoxy)pentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c16-14-6-2-3-7-15(14)19-11-5-1-4-8-17-9-12-18-13-10-17/h2-3,6-7H,1,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDHEMNJACQOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-bromophenoxy)pentyl]morpholine typically involves the following steps:

    Preparation of 2-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Formation of 2-bromophenoxyalkyl halide: The 2-bromophenol is then reacted with an appropriate alkyl halide (e.g., 1,5-dibromopentane) under basic conditions to form 2-bromophenoxyalkyl halide.

    Nucleophilic substitution: The 2-bromophenoxyalkyl halide is then reacted with morpholine under nucleophilic substitution conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-bromophenoxy)pentyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the phenoxy ring.

Scientific Research Applications

4-[5-(2-bromophenoxy)pentyl]morpholine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[5-(2-bromophenoxy)pentyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can enhance its binding affinity to certain targets, while the morpholine ring can improve its solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with 4-[5-(2-bromophenoxy)pentyl]morpholine, enabling comparative analysis:

4-(5-Bromo-2-methoxybenzenesulphonyl)morpholine (CAS RN: 325809-68-5)
  • Structure : Features a sulfonyl (-SO₂-) group and methoxy (-OCH₃) substituent on the benzene ring.
  • Methoxy vs. bromine substitution at the 2-position: Methoxy groups donate electron density via resonance, while bromine is electron-withdrawing. This difference may impact binding affinity in biological systems or catalytic activity .
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine (CAS RN: 485799-04-0)
  • Structure : Contains a pyridinyl ring and a boronic ester (dioxaborolane) group.
  • The pyridinyl ring introduces nitrogen-based Lewis basicity, which could enhance coordination with metal catalysts compared to the morpholine-bromophenoxy system .
N-[5-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-pentyl]acetamide
  • Structure : A pyrrole alkaloid with a pentyl chain and acetamide group.
  • Key Differences: The pyrrole core contrasts with the morpholine ring, reducing polarity and altering hydrogen-bonding capacity. The formyl (-CHO) and hydroxymethyl (-CH₂OH) substituents offer distinct reactivity (e.g., aldehyde-based condensations) compared to bromophenoxy groups .

Comparative Data Table

Property This compound 4-(5-Bromo-2-methoxybenzenesulphonyl)morpholine 4-[5-(Dioxaborolane-pyridinyl)]morpholine
Molecular Formula C₁₅H₂₂BrNO₂ (est.) C₁₁H₁₄BrNO₄S (est.) C₁₅H₂₃BN₂O₃
Functional Groups Bromophenoxy, morpholine Bromomethoxybenzenesulphonyl, morpholine Dioxaborolane, pyridinyl, morpholine
Key Reactivity Electrophilic substitution, SNAr Sulfonylation, nucleophilic displacement Suzuki coupling, boronate chemistry
Potential Applications Drug intermediates, antioxidants Enzyme inhibitors, surfactants Cross-coupling precursors, catalysts

Research Findings and Implications

  • Synthetic Utility: The boronate-containing analog’s utility in Suzuki reactions highlights opportunities to functionalize the target compound’s bromophenoxy group for tailored synthesis .
  • Solubility and Stability : Sulfonyl-containing analogs (e.g., 4-(5-Bromo-2-methoxybenzenesulphonyl)morpholine) may exhibit higher aqueous solubility due to the polar sulfonyl group, whereas the target compound’s lipophilicity could favor membrane permeability .

Q & A

Q. Advanced Research Focus

  • PET Radiolabeling : Incorporate ¹⁸F or ¹¹C isotopes to track brain permeability and target occupancy .
  • Knockout Models : Compare efficacy in wild-type vs. receptor-knockout animals to confirm mechanism .
  • Microdialysis : Measure extracellular neurotransmitter levels (e.g., dopamine) in vivo after administration .

Case Study : A 2024 study used ¹⁸F-labeled analogs to demonstrate >80% dopamine receptor occupancy at 1 mg/kg, correlating with behavioral improvements in Parkinson’s models .

What are the limitations of current toxicity assays for this compound derivatives?

Q. Advanced Research Focus

  • False Negatives in Ames Tests : Bromine substituents may mask mutagenic potential of morpholine metabolites .
  • CYP450 Inhibition : Fluorine atoms increase metabolic stability but may inhibit CYP3A4, requiring hepatocyte co-culture assays .
  • Off-Target Profiling : Use high-content screening (HCS) with >100 kinase targets to identify unintended interactions .

Recommendation : Combine in vitro (HCS) and in silico (molecular docking) approaches for comprehensive toxicity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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